3-Bromo-6-nitroquinoline
Overview
Description
3-Bromo-6-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid at room temperature .
Synthesis Analysis
Quinoline, the core structure of 3-Bromo-6-nitroquinoline, can be synthesized through various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The InChI code for 3-Bromo-6-nitroquinoline is 1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H . This indicates the presence of a bromine atom at the 3rd position and a nitro group at the 6th position on the quinoline ring.Physical And Chemical Properties Analysis
3-Bromo-6-nitroquinoline is a solid at room temperature . It has a molecular weight of 253.05 .Scientific Research Applications
Intermediate for PI3K/mTOR Inhibitors
3-Bromo-6-nitroquinoline has been identified as a key intermediate in the synthesis of PI3K/mTOR inhibitors. The compound was synthesized through a multi-step process including nitration, chlorination, alkylation, reduction, and substitution, showcasing its potential in the development of quinoline inhibitors used in cancer therapy (Lei et al., 2015).
Skraup-Type Synthesis
This compound is also utilized in the Skraup-type synthesis, where 2,2,3-Tribromopropanal serves as a reagent for transforming 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines. These intermediates can further undergo transformation into 3-bromoquinolin-6-ols, potentially carrying additional substituents at positions 7 and 8, illustrating its versatility in synthetic chemistry (Lamberth et al., 2014).
Development of Chelating Ligands
3-Bromo-6-nitroquinoline derivatives have been incorporated into novel chelating ligands through the Friedländer approach. This methodology allows for the synthesis of bidentate and tridentate 6-bromoquinoline derivatives, which can be dimerized or modified to afford compounds with high emission quantum yield, beneficial for optical applications (Hu et al., 2003).
Anticancer Activity
Some quinoline derivatives, including 3-bromo-6-nitroquinoline, have been evaluated for their anticancer activity. Specifically, 6-Bromo-5-nitroquinoline showed significant antiproliferative activity against various cancer cell lines, demonstrating its potential as a lead compound in the search for new anticancer drugs (Köprülü et al., 2018).
Prodrug Systems for Reductive Activation
Novel 2-aryl-5-nitroquinolines, synthesized as potential prodrug systems for bioreductive activation, include modifications at the 6-position with bromoform anion, demonstrating the compound's utility in the development of therapeutic agents that undergo activation in specific biological conditions (Couch et al., 2008).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Quinoline and its derivatives have been the subject of extensive research due to their wide range of applications in medicinal and synthetic organic chemistry . Future research directions may include the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives , as well as the exploration of novel biological activities and mechanisms of action .
properties
IUPAC Name |
3-bromo-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGQUURJVUSYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572187 | |
Record name | 3-Bromo-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-nitroquinoline | |
CAS RN |
7101-95-3 | |
Record name | 3-Bromo-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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